

Acetic Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetyl acid*

Cat. No.: *B138087*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic acid (CH_3COOH), systematically named ethanoic acid, is a simple carboxylic acid that plays a crucial role in various scientific and industrial fields, including chemical synthesis, pharmaceuticals, and biological systems.^{[1][2]} This guide provides an in-depth technical overview of its core chemical properties, structure, and analytical methodologies, tailored for a scientific audience. Acetic acid is a colorless liquid with a characteristic pungent odor and is the primary component of vinegar, typically found in concentrations of 5% to 20% by volume in water.^[2]

Chemical Structure and Bonding

The chemical formula of acetic acid is CH_3COOH , with a molar mass of $60.052 \text{ g}\cdot\text{mol}^{-1}$.^[1] The molecule consists of a methyl group ($-\text{CH}_3$) bonded to a carboxyl functional group ($-\text{COOH}$). The carbon atom of the carboxyl group is sp^2 hybridized, resulting in a trigonal planar geometry around it, with bond angles close to 120° .^{[3][4]} The methyl carbon is sp^3 hybridized, exhibiting a tetrahedral geometry.^[3]

In the solid state, acetic acid molecules form long chains through intermolecular hydrogen bonding.^{[1][4]} In the vapor phase and in non-polar solvents, acetic acid exists as a cyclic dimer, where two molecules are held together by two strong hydrogen bonds between the carboxyl groups.^{[1][5]} This dimerization is a key feature of its chemistry.

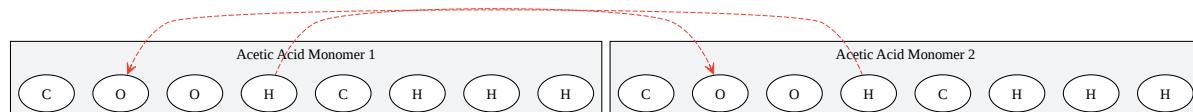

[Click to download full resolution via product page](#)

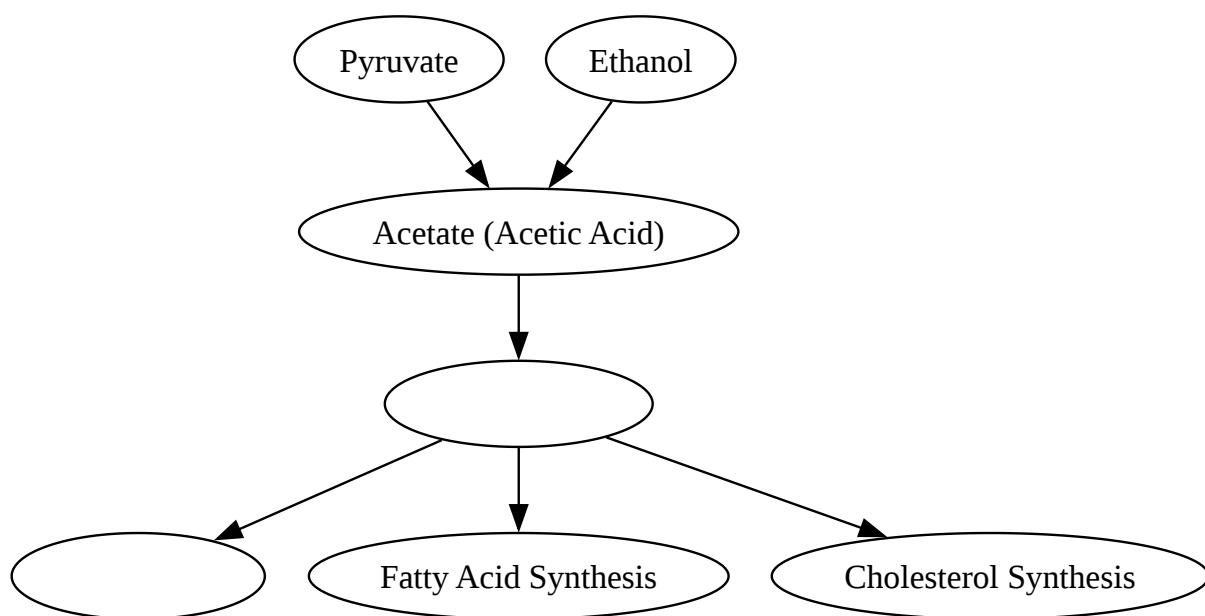
Figure 1: Dimeric structure of acetic acid.

Physicochemical Properties

Acetic acid is a weak monoprotic acid with a pKa of approximately 4.76 in aqueous solution.[\[1\]](#) [\[6\]](#) This means that in a 1.0 M solution, only about 0.4% of the molecules are dissociated.[\[1\]](#) It is a polar, protic solvent, miscible with water, ethanol, and diethyl ether.[\[1\]](#)[\[7\]](#)

Property	Value	Reference
Molar Mass	60.052 g·mol ⁻¹	[1]
Appearance	Colorless liquid or crystals	[8]
Odor	Pungent, vinegar-like	[1] [8]
Density (liquid)	1.049 g/cm ³	[1] [2]
Melting Point	16-17 °C (61-62 °F)	[1]
Boiling Point	118-119 °C (244-246 °F)	[1]
pKa (in water)	4.76	[1] [6]
Acidity Constant (Ka)	1.8×10^{-5}	[9]
Flash Point	104 °F (40 °C)	[8]

Chemical Reactivity

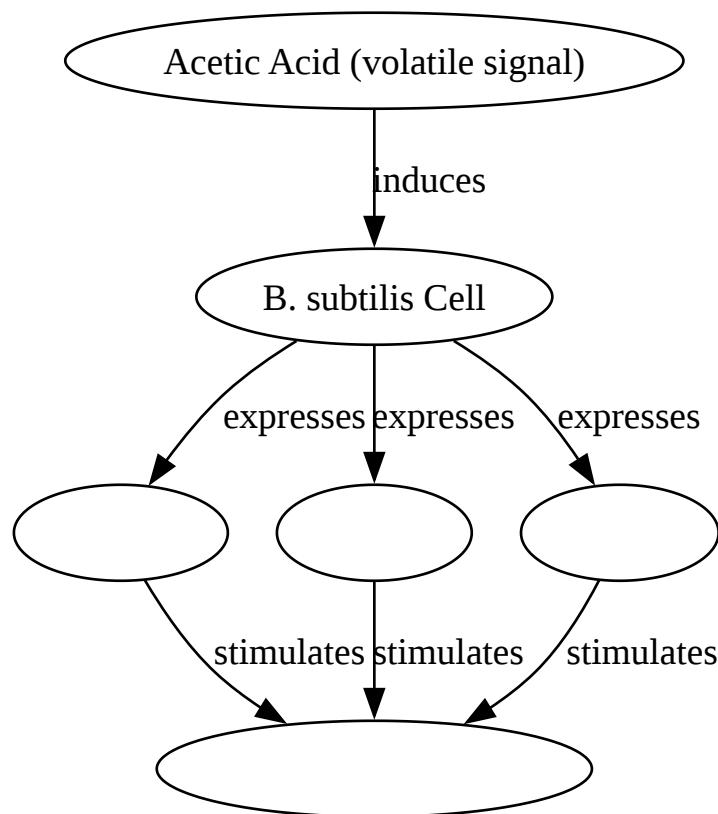

Acetic acid undergoes typical carboxylic acid reactions:

- Acid-Base Reactions: It reacts with bases to form acetate salts. For example, with sodium hydroxide, it forms sodium acetate and water.[7]
- Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. For instance, it reacts with ethanol to produce ethyl acetate.[7]
- Reaction with Metals: It reacts with active metals like magnesium and zinc to produce a metal acetate and hydrogen gas.[1][7]
- Reduction: Acetic acid can be reduced to ethanol.[1]
- Decomposition: When heated above 440 °C, it decomposes to produce methane and carbon dioxide or ketene and water.[1][2]

Acetic Acid in Biological Systems

Metabolic Pathways

In biological systems, acetate, the conjugate base of acetic acid, is a key metabolic intermediate. It is central to the synthesis of acetyl-CoA, a crucial molecule in both energy production through the tricarboxylic acid (TCA) cycle and in the biosynthesis of fatty acids and cholesterol.[2][6] Acetate can be generated endogenously from the deacetylation of proteins or from the metabolism of ethanol.[2][6]



[Click to download full resolution via product page](#)

Figure 2: Simplified metabolic role of acetate.

Signaling in Biofilm Formation

Recent research has identified acetic acid as a volatile signal that stimulates biofilm formation in bacteria such as *Bacillus subtilis*.^{[1][10][11]} It acts as a quorum-sensing-like signal, coordinating the development of these complex microbial communities.^{[10][11]} The signaling pathway involves the induction of genes like *ywbHG*, *ysbAB*, and *yxaKC*, which encode putative holin-antiholin-like proteins.^{[1][7]}

[Click to download full resolution via product page](#)

Figure 3: Acetic acid signaling in *B. subtilis*.

Experimental Protocols

Titration for Acetic Acid Quantification

This method determines the concentration of acetic acid in a sample by neutralizing it with a standard solution of a strong base.

Materials:

- Burette (50 mL)
- Volumetric pipette (e.g., 10 mL)
- Erlenmeyer flask (250 mL)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

- Phenolphthalein indicator solution
- Distilled water
- Acetic acid sample

Procedure:

- Rinse the burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.
- Pipette a known volume of the acetic acid sample into the Erlenmeyer flask.
- Add approximately 50 mL of distilled water to the flask.
- Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.[\[9\]](#)
- Titrate the acetic acid solution with the NaOH solution from the burette while constantly swirling the flask.
- The endpoint is reached when the solution turns a faint, persistent pink color.[\[9\]](#)[\[12\]](#)
- Record the final volume of the NaOH solution in the burette.
- Calculate the concentration of acetic acid using the formula: $M_1V_1 = M_2V_2$, where M_1 and V_1 are the molarity and volume of the acetic acid solution, and M_2 and V_2 are the molarity and volume of the NaOH solution.

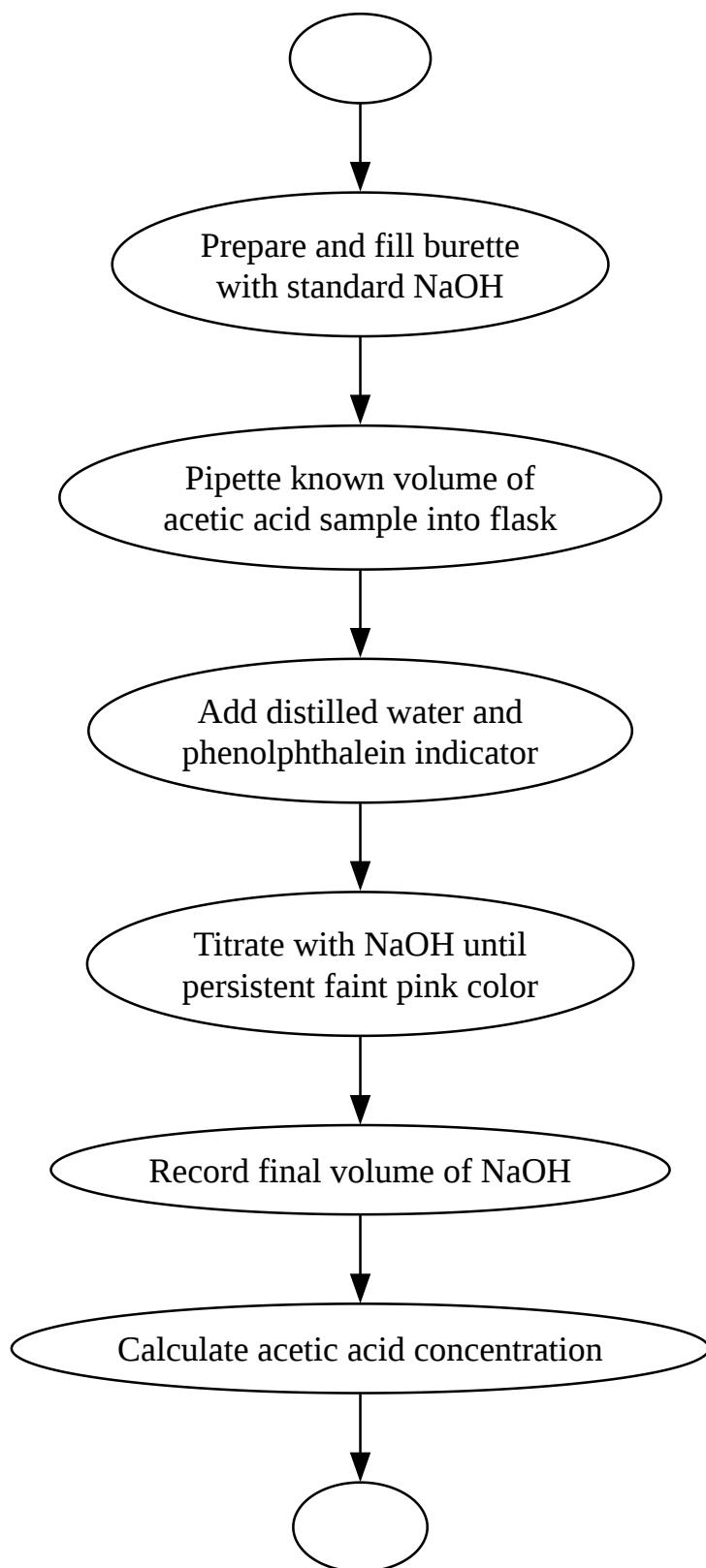

[Click to download full resolution via product page](#)

Figure 4: Workflow for acetic acid titration.

Gas Chromatography (GC) for Impurity Analysis

GC is a powerful technique for separating and quantifying volatile impurities in acetic acid.

Typical GC Parameters:

- Column: A polar capillary column, such as one coated with Carbowax 20M or a similar polyethylene glycol phase, is commonly used.[13][14]
- Carrier Gas: Nitrogen or helium.
- Injector Temperature: Typically around 250 °C.[14]
- Oven Temperature Program: A temperature ramp, for example, from 50 °C to 200 °C at a rate of 10 °C/min, can be used to separate components with different boiling points.[14]
- Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[14]
- Sample Preparation: The acetic acid sample can often be injected directly, or a dilution in a suitable solvent may be necessary. For trace analysis in aqueous samples, derivatization to a more volatile ester (e.g., benzyl acetate) followed by headspace solid-phase microextraction (SPME) can be employed.[15]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile method for the analysis of acetic acid, particularly in complex matrices like pharmaceutical formulations or biological samples.

Typical HPLC Parameters:

- Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is frequently used.[5][16]
- Mobile Phase: A buffered aqueous solution is typically used. For example, a gradient elution with an ortho-phosphoric acid buffer (pH ~3.8) and methanol or acetonitrile can be employed.[5][16]

- **Detection:** UV detection at a low wavelength, such as 205 nm or 210 nm, is common for detecting the carboxyl group.[5][16]
- **Flow Rate:** A typical flow rate is around 1.0 mL/min.[16]
- **Sample Preparation:** Samples are usually filtered and diluted in the mobile phase or a suitable solvent before injection.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of acetic acid is relatively simple and highly characteristic.

- **Methyl Protons (-CH₃):** A singlet appears around 2.1 ppm.[17]
- **Carboxyl Proton (-COOH):** A broad singlet is observed further downfield, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding. The exact chemical shift can vary with concentration and solvent.[17][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of acetic acid shows distinct absorption bands corresponding to its functional groups.

- **O-H Stretch:** A very broad band is observed in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[19][20]
- **C-H Stretch:** Absorptions for the methyl group appear just below 3000 cm⁻¹.
- **C=O Stretch:** A strong, sharp absorption band is present in the range of 1760-1690 cm⁻¹, corresponding to the carbonyl group.[19][20]
- **C-O Stretch and O-H Bend:** These appear in the fingerprint region, typically between 1400-1200 cm⁻¹.

Safety and Handling

Glacial acetic acid is a corrosive chemical that can cause severe skin burns and eye damage. [21][22] It is also a flammable liquid.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat, must be worn when handling concentrated solutions.[21] Work should be conducted in a well-ventilated area or under a fume hood.[21] In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[21][22] Store acetic acid in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. Acetic Acid | Rupa Health rupahealth.com
- 3. alameda.edu [alameda.edu]
- 4. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 5. ajrconline.org [ajrconline.org]
- 6. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 7. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 8. researchgate.net [researchgate.net]
- 9. titrations.info [titrations.info]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Refined Gas Chromatographic Procedure for the Measurement of Acetic Acid in Wines and Its Comparison with the Distillation Method | American Journal of Enology and Viticulture

[ajevonline.org]

- 14. agilent.com [agilent.com]
- 15. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. scribd.com [scribd.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
- To cite this document: BenchChem. [Acetic Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138087#acetic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com